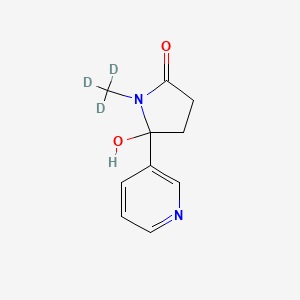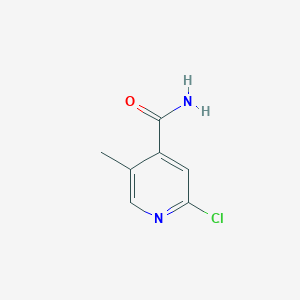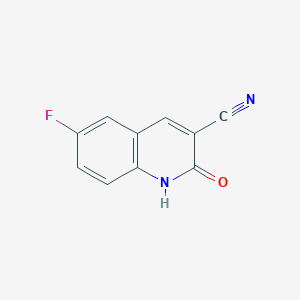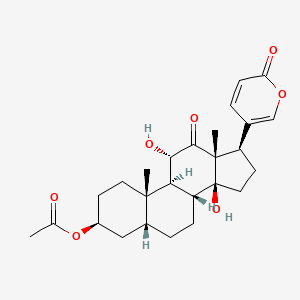
6-Hydroxyindoramin-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyindoramin-d5 (hydrochloride) is an isotope-labeled analogue of 6-Hydroxyindoramin, which is an impurity of Indoramin. Indoramin is known for its α1-adrenergic blocking properties, making it useful in the treatment of hypertension and other cardiovascular conditions . The deuterium-labeled version, 6-Hydroxyindoramin-d5 (hydrochloride), is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Indoramin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindoramin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 6-Hydroxyindoramin. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of 6-Hydroxyindoramin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyindoramin-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Hydroxyindoramin-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Indoramin and its metabolites.
Biology: Employed in studies involving the metabolic pathways and biological effects of Indoramin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Indoramin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 6-Hydroxyindoramin-d5 (hydrochloride) is similar to that of Indoramin. It acts as an α1-adrenergic receptor antagonist, blocking the action of norepinephrine on these receptors. This leads to vasodilation and a subsequent decrease in blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyindoramin: The non-deuterated version, used for similar purposes but without the benefits of isotope labeling.
Indoramin: The parent compound, primarily used for its therapeutic effects in treating hypertension.
6-Hydroxyindoramin-d3: Another deuterated analogue with fewer deuterium atoms, used in specific research applications
Uniqueness
This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .
Properties
Molecular Formula |
C22H26ClN3O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D; |
InChI Key |
IAEUXSQJVFNSQV-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


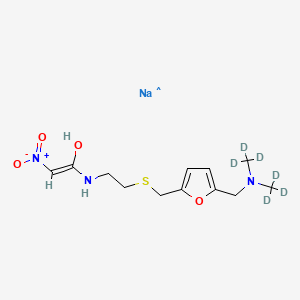
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


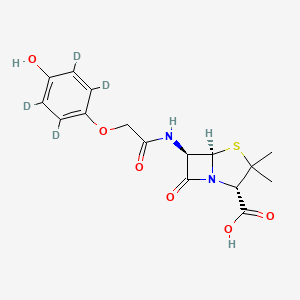
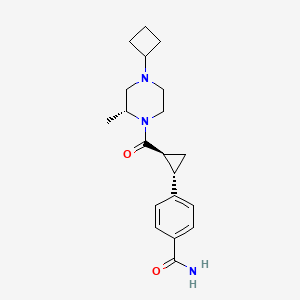
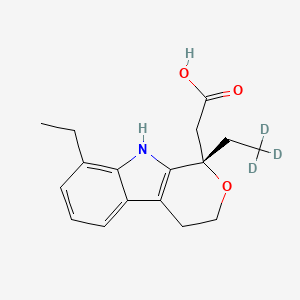
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
